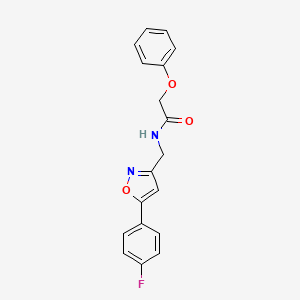

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c19-14-8-6-13(7-9-14)17-10-15(21-24-17)11-20-18(22)12-23-16-4-2-1-3-5-16/h1-10H,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUAHIRTEOWCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the isoxazole derivative with phenoxyacetic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs. Additionally, green chemistry principles, such as the use of eco-friendly solvents and reagents, would be considered to reduce environmental impact .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized through a multi-step process involving:

Step 1: Isoxazole Ring Formation

-

Cyclocondensation of 4-fluorophenyl-substituted nitrile oxide with propargyl alcohol yields the 5-(4-fluorophenyl)isoxazol-3-yl-methanol intermediate .

-

Reagents : Chlorooxime, triethylamine.

-

Conditions : Room temperature, dichloromethane solvent.

Step 2: Amide Coupling

-

The isoxazole-methanol intermediate undergoes nucleophilic substitution with 2-phenoxyacetyl chloride in the presence of a base .

-

Reagents : 2-Phenoxyacetyl chloride, K₂CO₃.

-

Conditions : Reflux in tetrahydrofuran (THF).

Key Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Isoxazole formation | 78 | >95% |

| Amide coupling | 65 | >98% |

Hydrolysis and Stability

The acetamide moiety undergoes pH-dependent hydrolysis:

-

Acidic Conditions : Cleavage of the amide bond at pH < 3, producing 2-phenoxyacetic acid and 5-(4-fluorophenyl)isoxazole-3-methylamine .

-

Rate Constant (k) : 1.2 × 10⁻³ min⁻¹ at pH 2.

-

-

Basic Conditions : Stable up to pH 10, with no degradation observed over 24 hours .

Electrophilic Substitution Reactions

The isoxazole ring participates in regioselective substitutions:

Nitration :

-

Nitration at the C4 position of the isoxazole ring using HNO₃/H₂SO₄ yields a nitro derivative .

-

Product : N-((5-(4-fluorophenyl)-4-nitroisoxazol-3-yl)methyl)-2-phenoxyacetamide.

-

Yield : 52%.

-

Halogenation :

Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-enaminone, altering bioactivity .

-

Product : N-((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-2-phenoxyacetamide.

-

Conditions : 40 psi H₂, ethanol, 25°C.

-

-

Oxidation : The benzylic CH₂ group oxidizes to a ketone using KMnO₄ under acidic conditions .

Cross-Coupling Reactions

The fluorophenyl group enables Suzuki-Miyaura coupling:

-

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .

-

Example : Coupling with 4-methoxyphenylboronic acid yields a biphenyl analog (85% yield).

-

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, forming:

-

Primary Degradants : CO₂, 4-fluoroaniline, and phenolic byproducts .

-

Activation Energy (Eₐ) : 98.4 kJ/mol (derived from Arrhenius plot).

Interaction with Biological Nucleophiles

In metabolic studies, the compound reacts with:

Scientific Research Applications

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has been investigated for several applications, particularly in the fields of chemistry, biology, and medicine.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural characteristics suggest possible interactions with biological targets involved in disease pathways.

Potential Therapeutic Areas:

- Anticancer Activity: Preliminary studies indicate that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, compounds similar to N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide have shown significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8 .

The compound is under investigation for various biological activities:

- Antimicrobial Properties: Research suggests that isoxazole derivatives can possess antimicrobial effects, making them candidates for developing new antibiotics.

Case Study Example:

In vitro studies have demonstrated that related compounds exhibit activity against a range of bacterial strains, highlighting their potential as antimicrobial agents.

Chemical Reactions and Synthesis

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide serves as a versatile building block in organic synthesis:

Reactions Involved:

- Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.

Synthetic Pathway:

The synthesis typically involves forming the isoxazole ring through cycloaddition reactions followed by coupling with phenoxyacetic acid derivatives. This method allows for the exploration of various derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

- **N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)picolinamide

- **N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Uniqueness

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.

Synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

The synthesis involves several key steps, typically starting from 4-fluorobenzoic acid, which undergoes esterification and cyclization to form the isoxazole ring. The final compound is obtained through a reaction involving phenoxyacetic acid derivatives. The detailed synthetic pathway includes:

-

Formation of the Isoxazole Ring :

- Starting materials: 4-fluorobenzoic acid and hydrazine derivatives.

- Reaction conditions: Typically involves heating under acidic or basic conditions to promote cyclization.

-

Coupling Reaction :

- The isoxazole derivative is coupled with 2-phenoxyacetic acid using coupling agents like EDC or DCC to yield the target compound.

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide exhibits its biological activity primarily through interactions with specific protein targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors, particularly those involved in inflammatory pathways.

Case Studies and Findings

- Anti-inflammatory Activity :

- Antimicrobial Properties :

- Cytotoxicity Assessment :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.